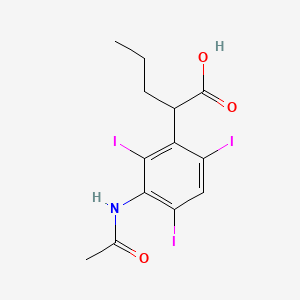
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is a chemical compound known for its unique structure and properties. It contains three iodine atoms, an acetamido group, and a valeric acid moiety. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid typically involves the iodination of a precursor compound followed by acetamidation and subsequent attachment of the valeric acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the iodine atoms or the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iodine chemistry.
Biology: The compound’s unique structure makes it useful in biological assays and imaging techniques.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid exerts its effects involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and interactions with other molecules. The acetamido group and valeric acid moiety also contribute to its overall chemical behavior and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Similar in structure but lacks the valeric acid group.
2,4,6-Triiodophenol: Contains three iodine atoms but lacks the acetamido and valeric acid groups.
2-(3-Acetamido-2,4,6-triiodophenyl)acetic acid: Similar structure but with an acetic acid group instead of valeric acid.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its iodine atoms, acetamido group, and valeric acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
23217-87-0 |
|---|---|
Formule moléculaire |
C13H14I3NO3 |
Poids moléculaire |
612.97 g/mol |
Nom IUPAC |
2-(3-acetamido-2,4,6-triiodophenyl)pentanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-4-7(13(19)20)10-8(14)5-9(15)12(11(10)16)17-6(2)18/h5,7H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
DJFPKDMQDASJED-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
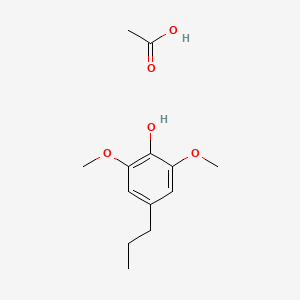
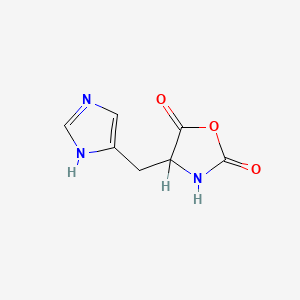
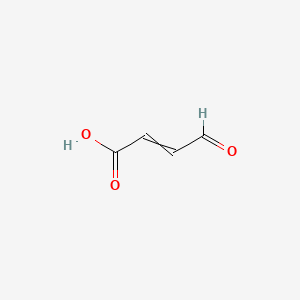

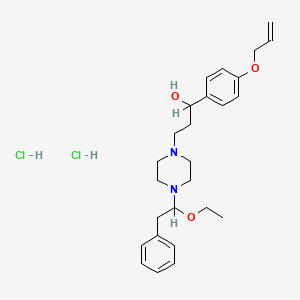
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
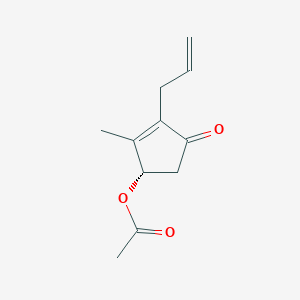
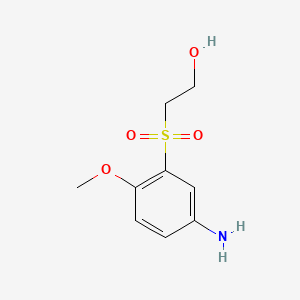
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
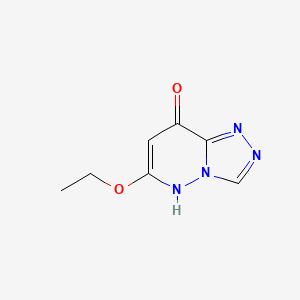
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)
